3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride
Overview
Description
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 244.66 . It is a powder form substance and its IUPAC name is 3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H . This indicates that the molecule is composed of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.66 . It is a powder form substance . The storage temperature is 4 degrees .Scientific Research Applications
Synthesis of N-Substituted Derivatives for Antibacterial Study : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showing moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Reactivity with Triazoles for Novel Compounds : The study showed that N-unsubstituted triazoles reacted with sulfonyl chlorides to produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, leading to novel compounds (Beryozkina et al., 2015).
Anticancer Applications : A study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their anticancer activities. These compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Luminescence Properties in Chemistry : Research into the luminescence properties of 2-[2-Allyl(arenesulfonyl)oxyphenyl]-5-(2,6-difluorophenyl)-1,3,4-oxadiazoles revealed strong luminescence in the ultraviolet region, indicating potential applications in materials science (Mikhailov et al., 2018).
Synthesis and Evaluation of Antimicrobial and Antitubercular Agents : A study synthesized novel sulfonyl derivatives and evaluated their antimicrobial and antitubercular activities, showing moderate to significant activities (Kumar, Prasad, & Chandrashekar, 2013).
Potential Treatment for Alzheimer’s Disease : New N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, showing enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
Corrosion Inhibition Properties : The effect of 1,3,4-oxadiazole derivatives on the corrosion inhibition of mild steel in sulphuric acid was studied, showing protective layer formation and mixed type inhibition behavior (Ammal, Prajila, & Joseph, 2018).
Safety And Hazards
properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJSHDIHZHVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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